Vapor Pressure and Sublimation Enthalpy Comparison: HoBr₃·xH₂O vs. HoCl₃ and HoI₃
The thermochemical profile of anhydrous HoBr₃, derived from the hydrate, is distinct from its chloride and iodide analogs, providing a specific processing window for vapor deposition techniques. Direct comparative measurements reveal that HoBr₃ has a lower standard sublimation enthalpy (ΔsubH°(298 K)) compared to HoCl₃, indicating a lower energy barrier for vaporization [1]. This difference is critical for processes like chemical vapor transport and the fabrication of doped thin films. The temperature dependence of vapor pressure is also unique, with HoBr₃ exhibiting a different log(p/kPa) vs. 1/T relationship compared to HoI₃, as shown in the table below [1].
| Evidence Dimension | Standard Sublimation Enthalpy (ΔsubH° at 298 K) |
|---|---|
| Target Compound Data | 290 ± 5 kJ·mol⁻¹ |
| Comparator Or Baseline | HoCl₃: 296 ± 10 kJ·mol⁻¹; HoI₃: 296 ± 8 kJ·mol⁻¹ |
| Quantified Difference | ~6 kJ·mol⁻¹ lower than HoCl₃ |
| Conditions | Derived from torsion and Knudsen effusion vapor pressure measurements; second- and third-law methods [1]. |
Why This Matters
This 6 kJ·mol⁻¹ difference in sublimation enthalpy can influence the choice of precursor in high-temperature vapor deposition, where a lower energy requirement for HoBr₃ may enable processing at reduced temperatures or improved film growth kinetics compared to HoCl₃.
- [1] Brunetti, B.; Piacente, V.; Scardala, P. Vapor Pressure and Sublimation Enthalpies of Holmium Trichloride, Tribromide, and Triiodide. J. Chem. Eng. Data 2002, 47 (2), 282-286. View Source
